molecular formula C22H19N3O5S B10893122 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B10893122
M. Wt: 437.5 g/mol
InChI Key: AKBUNUACEHCKFL-HZHRSRAPSA-N
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Description

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylhydrazono group, an acetylamino group, and a benzenesulfonate group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multiple steps, including the formation of the benzoylhydrazono group and the acetylation of the amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzoylhydrazono group, leading to the formation of different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce various hydrazine compounds.

Scientific Research Applications

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The benzoylhydrazono group can interact with enzymes and proteins, potentially inhibiting their activity. The acetylamino group may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL 4-(METHYLAMINO)-1-BENZENESULFONATE: Similar structure but with a methylamino group instead of an acetylamino group.

    4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL 4-(ETHYLAMINO)-1-BENZENESULFONATE: Contains an ethylamino group instead of an acetylamino group.

Uniqueness

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C22H19N3O5S/c1-16(26)24-19-9-13-21(14-10-19)31(28,29)30-20-11-7-17(8-12-20)15-23-25-22(27)18-5-3-2-4-6-18/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+

InChI Key

AKBUNUACEHCKFL-HZHRSRAPSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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